N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound that has garnered attention in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, ethoxy linkages, and an amine group, combined with oxalic acid. Its multifaceted nature makes it a subject of interest in synthetic chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine under basic conditions to yield N-[2-(2-methylphenoxy)ethoxy]ethylamine. The final step involves the reaction of this intermediate with isopropylamine to form N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine. The compound is then combined with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired reaction temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The ethoxy linkages provide flexibility, allowing the compound to adopt different conformations and interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]propan-2-amine
- N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine
Uniqueness
N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the 2-methylphenoxy group enhances its hydrophobic interactions, while the ethoxy linkages and amine group provide versatility in chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-12(2)15-8-9-16-10-11-17-14-7-5-4-6-13(14)3;3-1(4)2(5)6/h4-7,12,15H,8-11H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEZURRFYYOABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.